![molecular formula C20H18BrN3O2S B4366014 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4366014.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound, commonly referred to as BPTES, has been studied extensively for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. This binding prevents the conversion of glutamine to glutamate, which ultimately leads to a decrease in energy production and cell death. Studies have shown that BPTES selectively targets cancer cells, leaving normal cells unaffected.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase activity by BPTES results in a decrease in the production of glutamate, which is an essential metabolite for cancer cell survival. This leads to a decrease in energy production and ultimately results in the death of cancer cells. BPTES has also been shown to have an effect on cancer cell proliferation and migration.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPTES in lab experiments is its selectivity for cancer cells. This allows for the targeting of cancer cells without affecting normal cells. Another advantage is its potential as a therapeutic agent for cancer treatment. However, there are also limitations to using BPTES in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of BPTES. One direction is the development of more potent and selective inhibitors of glutaminase. Another direction is the investigation of the role of BPTES in other metabolic pathways. Additionally, the potential use of BPTES in combination with other cancer therapies is an area of future research. Overall, the study of BPTES has the potential to lead to the development of new and effective cancer treatments.
Scientific Research Applications
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of glutaminase, an enzyme that is essential for the growth and survival of cancer cells. Glutaminase is responsible for converting glutamine to glutamate, which is then used in the tricarboxylic acid cycle to produce energy for the cell. Inhibition of glutaminase activity by BPTES leads to a decrease in glutamate production and ultimately results in the death of cancer cells.
properties
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-2-26-17-9-7-16(8-10-17)23-19(25)13-27-20-22-12-11-18(24-20)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUUTFXWPOBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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